molecular formula C8H7NO4 B1367751 2-Methoxy-3-nitrobenzaldehyde CAS No. 22065-49-2

2-Methoxy-3-nitrobenzaldehyde

Cat. No. B1367751
CAS RN: 22065-49-2
M. Wt: 181.15 g/mol
InChI Key: AAKQPKLNAOFUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-nitrobenzaldehyde is a chemical compound that undergoes a 1,4-diaza bicyclo [2.2.2]octane-catalyzed reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .


Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A specific synthesis method for 3-Methoxy-2-nitrobenzaldehyde involves a reaction with pyridinium chlorochromate in dichloromethane at 20°C for 2 hours .


Chemical Reactions Analysis

This compound undergoes a 1,4-diaza bicyclo [2.2.2]octane-catalyzed reaction with methyl vinyl ketone (MVK) to afford normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis - (MVK)Baylis-Hillman adducts .


Physical And Chemical Properties Analysis

2-Methoxy-3-nitrobenzaldehyde appears as a crystalline powder with a melting point between 97°C to 103°C .

Scientific Research Applications

Synthesis and Derivative Formation

2-Methoxy-3-nitrobenzaldehyde and its derivatives have been explored in various synthesis processes. One study describes a facile synthesis method to create derivatives like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, highlighting its potential in developing novel compounds with antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Similarly, the formation of 4-Methoxy-N-(2-nitrobenzylidene)aniline demonstrates the chemical's role in creating new molecular structures (Ren & Jian, 2008).

Photocatalysis and Oxidation Studies

2-Methoxy-3-nitrobenzaldehyde has been used in photocatalysis and oxidation studies. For instance, its role in the photocatalytic oxidation of benzyl alcohol derivatives using a TiO2/Cu(II)/solar simulated radiation system was examined, indicating its potential in environmental applications (Marotta et al., 2013).

Structural and Vibrational Studies

The compound's utility in structural and vibrational analysis is notable. Studies have used density functional theory to investigate the structural conformations and vibrational spectra of derivatives like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, providing insights into molecular behavior (Krishnakumar & Balachandran, 2006).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQPKLNAOFUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555569
Record name 2-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-nitrobenzaldehyde

CAS RN

22065-49-2
Record name 2-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-3-nitrobenzaldehyde in DMF was added portionwise cesium carbonate (3 eq), followed by iodomethane (1.2 eq.). The solution was warmed to 60° C. for 2 hours, then cooled to room temperature and filtered. The filtrate was concentrated under vacuum and purified by column chromatography on SPE cartridge (Silica) using as eluent cyclohexane-ethyl acetate (8:2) to give the product in 72% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methoxy-3-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methoxy-3-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxy-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methoxy-3-nitrobenzaldehyde

Citations

For This Compound
8
Citations
T Kawamoto, Y Ikeuchi, J Hiraki, Y Eikyu… - Bioorganic & Medicinal …, 1995 - Elsevier
… reactions of 6-dodecylaminouracil with 2-fluoro-6-nitrobenzaldehyde, 2-methoxy-5nitrobenzaldehyde, 2-chloro-4-nitrobenzaldehyde, and 2-methoxy-3-nitrobenzaldehyde gave 6-nitro- …
Number of citations: 27 www.sciencedirect.com
R Baker, JL Castro, CJ Swain - Tetrahedron letters, 1988 - Elsevier
Reactions of 3-nitro-2-methoxybenzaldehydes with the boron enolate of a chiral propionyl oxazolidone has been demonstrated to yield poor diastereoselection in the presence of i-Pr 2 …
Number of citations: 19 www.sciencedirect.com
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
MA ElSohly, PD Adawadkar, DA Benigni… - Journal of medicinal …, 1986 - ACS Publications
The total synthesis of different isomers and analogues of poison ivy urushiol is described. These include the positional isomers 1-5 and the nitrogen-containing analogues 6 and 8 and …
Number of citations: 31 pubs.acs.org
S Guieu, AK Crane, MJ MacLachlan - researchgate.net
… Figure S17: 1H NMR spectrum of 5-tert-butyl-2-methoxy-3-nitrobenzaldehyde (4) in CDCl3 … Figure S18: 13C NMR spectrum of 5-tert-butyl-2-methoxy-3-nitrobenzaldehyde (4) in CDCl3 …
Number of citations: 0 www.researchgate.net
JHP Utley - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter is concerned primarily with derivatives of the hydrocarbon styrene, PhCH:CH 2 and the analogous series of acetylene derivatives. Side-chain and …
Number of citations: 1 www.sciencedirect.com
AD William, ACH Lee, S Blanchard… - Journal of medicinal …, 2011 - ACS Publications
Discovery of the activating mutation V617F in Janus Kinase 2 (JAK2 V617F ), a tyrosine kinase critically involved in receptor signaling, recently ignited interest in JAK2 inhibitor therapy …
Number of citations: 174 pubs.acs.org
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.